![molecular formula C30H64N4O3 B12714264 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 94442-08-7](/img/structure/B12714264.png)
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with multiple functional groups, including amino, hydroxy, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps. The process begins with the preparation of the aminoethylamine derivatives, followed by their sequential reaction with appropriate alkylating agents to introduce the desired functional groups. The final step involves esterification with 2-methyl-2-nonylundecanoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple amino groups make it useful in the study of protein interactions and as a potential ligand for enzyme binding studies.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with target molecules, while the hydrophobic tail can interact with lipid membranes, enhancing the compound’s ability to penetrate biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]propyl-trimethoxysilane
- Tris(2-aminoethyl)amine
- 2-[(2-Aminoethyl)amino]ethanol
Uniqueness
Compared to similar compounds, 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has a unique combination of functional groups that provide it with distinct chemical reactivity and biological activity. Its long hydrophobic tail and multiple amino groups make it particularly suitable for applications in drug delivery and as a surfactant in industrial formulations.
Propiedades
Número CAS |
94442-08-7 |
|---|---|
Fórmula molecular |
C30H64N4O3 |
Peso molecular |
528.9 g/mol |
Nombre IUPAC |
[3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C30H64N4O3/c1-4-6-8-10-12-14-16-18-30(3,19-17-15-13-11-9-7-5-2)29(36)37-27-28(35)26-34-25-24-33-23-22-32-21-20-31/h28,32-35H,4-27,31H2,1-3H3 |
Clave InChI |
DANIXADHBKGCBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNCCNCCNCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



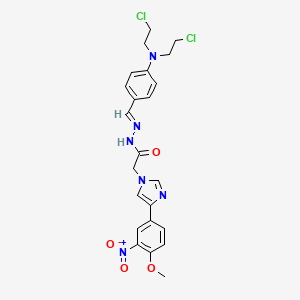
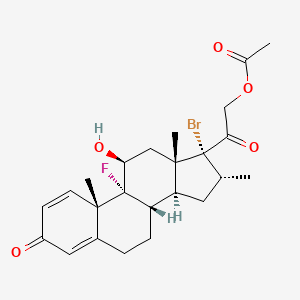
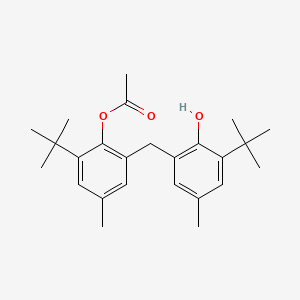


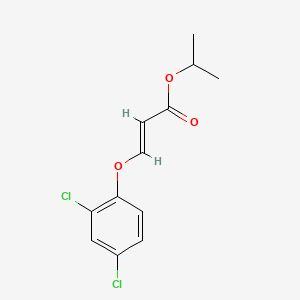
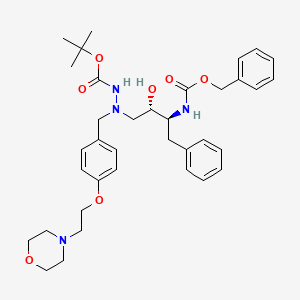
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)
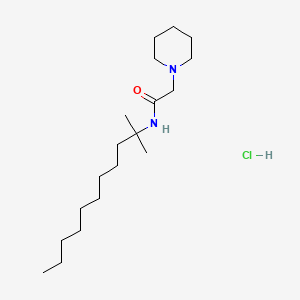


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)

